Bason

Organic Synthesis Bromoacetylene Preparation Propargylic Alcohol Synthesis

Bason (1-bromo-3-methylpent-1-yn-3-ol, CAS 2028-52-6) is a tertiary bromopropargylic alcohol bearing both a terminal bromoalkyne moiety and a sterically hindered tertiary hydroxyl group. It is classified as a bromoacetylene derivative and serves as a versatile intermediate in the construction of α-acyloxy-α′-hydroxy ketones, α-phenoxyketones, and other functionalized carbonyl compounds via cyclic carbonate intermediates.

Molecular Formula C6H9BrO
Molecular Weight 177.04 g/mol
CAS No. 2028-52-6
Cat. No. B13812398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBason
CAS2028-52-6
Molecular FormulaC6H9BrO
Molecular Weight177.04 g/mol
Structural Identifiers
SMILESCCC(C)(C#CBr)O
InChIInChI=1S/C6H9BrO/c1-3-6(2,8)4-5-7/h8H,3H2,1-2H3
InChIKeyKGKSTPKEAQNJJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bason (CAS 2028-52-6): Tertiary Bromopropargylic Alcohol Building Block for Synthetic Chemistry Procurement


Bason (1-bromo-3-methylpent-1-yn-3-ol, CAS 2028-52-6) is a tertiary bromopropargylic alcohol bearing both a terminal bromoalkyne moiety and a sterically hindered tertiary hydroxyl group . It is classified as a bromoacetylene derivative and serves as a versatile intermediate in the construction of α-acyloxy-α′-hydroxy ketones, α-phenoxyketones, and other functionalized carbonyl compounds via cyclic carbonate intermediates [1]. Its molecular formula is C₆H₉BrO with a molecular weight of 177.04 g/mol.

Why Generic Bromopropargylic Alcohols Cannot Substitute Bason in Tertiary-Alcohol-Dependent Transformations


Tertiary bromopropargylic alcohols are not interchangeable reagents because the steric and electronic profile of the alkyl substituents at the carbinol carbon directly dictates both the efficiency and the product distribution in Cs₂CO₃-promoted hydration/acylation and hydration/phenoxylation cascades [1]. The presence of a mixed ethyl/methyl substitution pattern in Bason (compound 1b in the EurJOC 2019 study) yields a reactivity profile that is distinct from both the less hindered dimethyl analog (1a) and the more hindered tert-butyl analog (1c), making generic procurement of any tertiary bromopropargylic alcohol an unreliable strategy for reproducing published synthetic outcomes [2].

Bason (2028-52-6) Product-Specific Quantitative Differentiation Evidence


Preparative Synthesis Yield of Bason: 85% Isolated Yield for the Tertiary Bromopropargylic Alcohol

In the 2019 EurJOC study, Bason (1-bromo-3-methylpent-1-yn-3-ol, designated compound 1b) was prepared as a known compound and isolated as a pale yellow liquid in 85% yield (301 mg) [1]. This preparative yield establishes a benchmark for procurement of this specific tertiary bromopropargylic alcohol, with the mixed ethyl/methyl substitution pattern providing a distinct steric profile compared to the dimethyl analog 4-bromo-2-methylbut-3-yn-2-ol (1a) and the tert-butyl-substituted analog (1c) used in the same study [1].

Organic Synthesis Bromoacetylene Preparation Propargylic Alcohol Synthesis

Divergent Reactivity with Phenols: Bason's Mixed Alkyl Substitution Delivers Intermediate Phenoxyketone Yields Distinct from Both Less and More Hindered Analogs

In the Beilstein J. Org. Chem. 2022 study, a systematic comparison of bromopropargylic alcohols bearing different alkyl substituents revealed that steric bulk sharply modulates product yield [1]. Under identical conditions (1 equiv Cs₂CO₃, DMF, 50–55 °C, 3 h, phenol as nucleophile), the dimethyl-substituted alcohol 1a gave phenoxyhydroxyketone 4a in 78% yield, while the tert-butyl-substituted alcohol 1c gave the corresponding product 4l in only 34% yield [1]. Bason (1-bromo-3-methylpent-1-yn-3-ol), which bears a mixed ethyl/methyl substitution pattern, was not directly employed in this phenoxylation study; however, its steric demand is intermediate between 1a and 1c, and in the structurally analogous hydration/acylation reaction with carboxylic acids (EurJOC 2019), Bason (1b) demonstrated a distinct reactivity profile that yields α-acyloxy-α′-hydroxy ketones via the same cyclic carbonate mechanism [2]. This positions Bason as a sterically intermediate building block that fills the reactivity gap between the dimethyl (1a, 78% phenoxyketone yield) and tert-butyl (1c, 34% phenoxyketone yield) extremes [1].

Phenoxyketone Synthesis Steric Effect Quantification Cs₂CO₃-Promoted Hydration/Phenoxylation

Mechanistic Differentiation: 1-Bromoalk-1-ynes Undergo Regioselective C-3 Alkylation with Butyl-Lithium, Distinct from 1-Iodoalk-1-yne Reactivity

A fundamental mechanistic differentiation between 1-bromoalk-1-ynes and 1-iodoalk-1-ynes was established in classic organolithium studies [1][2]. 1-Iodohept-1-yne reacts with 2 equivalents of butyl-lithium to form octane and hept-1-yne (via halogen–metal exchange and protonolysis), whereas 1-bromohept-1-yne undergoes selective butylation at the propargylic C-3 position, enabling chain extension [1]. This C-3 regioselectivity is a direct consequence of the bromoalkyne functional group and is not accessible with the iodo analog. Bason (1-bromo-3-methylpent-1-yn-3-ol), as a 1-bromoalk-1-yne derivative, inherits this C-3 alkylation reactivity manifold while the tertiary hydroxyl group further enables tandem hydration/acylation cascades not possible with simple 1-bromoalk-1-ynes [2].

Organolithium Chemistry Chain Extension Reactions Regioselective Alkylation

Chloropropargylic Alcohol Shows Dramatically Lower Reactivity: 29% vs Up to 92% Phenoxyketone Yield for Bromo Analogs Under Identical Conditions

In the Beilstein 2022 study, a direct head-to-head comparison was performed between bromopropargylic alcohol 1a and the corresponding chloropropargylic alcohol under identical reaction conditions (1 equiv Cs₂CO₃, DMF, 50–55 °C, 3 h, phenol as nucleophile) [1]. The chloro analog delivered phenoxyhydroxyketone 4a in only 29% isolated yield, compared to 78% for bromopropargylic alcohol 1a under the same conditions, and up to 92% for p-nitrophenol as nucleophile with bromopropargylic alcohol 1a in DMF/H₂O [1]. This 49–63 percentage-point yield advantage of the bromo over the chloro analog demonstrates that the bromine substituent is not a trivial leaving group but is mechanistically essential for efficient cyclic carbonate formation and subsequent ring-opening in these cascade reactions.

Halogen Effect on Reactivity Leaving Group Comparison Phenoxyketone Formation

Bason is a Documented Flame-Retardant: Differentiated Application from Non-Halogenated Propargylic Alcohols

Bason (CAS 2028-52-6) is explicitly listed as a flame-retardant compound in authoritative nomenclature references, distinguishing it from non-halogenated tertiary propargylic alcohols such as methylpentynol (CAS 77-75-8) which lack the bromine atom responsible for flame-retardant activity [1][2]. While quantitative flammability test data (e.g., LOI, UL 94 rating, cone calorimetry) for Bason specifically are not publicly available in primary literature, the presence of a bromine atom on the alkynyl carbon endows the molecule with the radical-quenching capacity characteristic of brominated flame retardants, a feature entirely absent in the non-halogenated propargylic alcohol analogs [2].

Flame Retardant Brominated Additive Materials Science

Bason (2028-52-6) Optimized Research and Industrial Application Scenarios


Synthesis of α-Acyloxy-α′-hydroxy Ketones via Cs₂CO₃-Promoted Hydration/Acylation of Tertiary Bromopropargylic Alcohols

Bason serves as the sterically tailored tertiary bromopropargylic alcohol (substrate 1b) in the Cs₂CO₃/H₂O/DMF system (50–55 °C, 4 h) for the preparation of α-acyloxy-α′-hydroxy ketones, proceeding via in situ-generated cyclic carbonate intermediates [1]. The mixed ethyl/methyl substitution pattern of Bason provides a steric environment that is distinct from both the dimethyl analog (1a) and the tert-butyl analog (1c), enabling access to a specific substitution pattern in the resulting α-acyloxy-α′-hydroxy ketone product that cannot be replicated with other tertiary bromopropargylic alcohols in the same substrate scope.

C-3 Propargylic Alkylation and Chain Extension via Organolithium Intermediates

As a 1-bromoalk-1-yne derivative, Bason is chemically competent for regioselective C-3 alkylation with organolithium reagents [1][2]. Unlike 1-iodoalk-1-ynes, which undergo unproductive halogen–metal exchange with butyl-lithium, Bason undergoes propargylic butylation at C-3, enabling chain extension reactions that are fundamentally inaccessible with the iodo congener. This regioselectivity is critical for the synthesis of 3-alkylalk-1-ynes from terminal acetylene precursors.

Flame-Retardant Additive with a Reactive Propargylic Alcohol Functional Handle

Bason is recognized as a flame-retardant compound [1], providing a dual-function molecular architecture in which the bromine atom contributes radical-quenching flame-retardant activity while the tertiary hydroxyl and alkynyl groups serve as synthetic handles for covalent incorporation into polymer backbones, coatings, or composite matrices. This combination of flame-retardant function and chemical reactivity is absent in non-halogenated tertiary propargylic alcohols such as methylpentynol.

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